Comparative Lipophilicity (XLogP3-AA) of 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine vs. Closest Structural Analogs
The target compound exhibits a calculated XLogP3-AA value of 1.2, placing it between the less lipophilic des-methyl analog 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine (XLogP 0.8) and the more lipophilic 7-bromo isomer (XLogP 1.5). The non-halogenated 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is the most hydrophilic (XLogP 0.5). This differential lipophilicity directly impacts the physicochemical properties and potential bioavailability of derived compounds [1].
| Evidence Dimension | XLogP3-AA (computed lipophilicity) |
|---|---|
| Target Compound Data | XLogP = 1.2 (CID 72211716) |
| Comparator Or Baseline | 6-Bromo analog (CID 15866980) XLogP = 0.8; 7-Bromo-5-methyl analog (CID 43517195) XLogP = 1.5; 5-Methyl analog (CID 584230) XLogP = 0.5 |
| Quantified Difference | ΔXLogP = +0.4 vs. 6-bromo analog; ΔXLogP = -0.3 vs. 7-bromo isomer; ΔXLogP = +0.7 vs. non-halogenated 5-methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
A logP of 1.2 falls within the optimal range for oral bioavailability (typically 1–3), making the target compound a more balanced starting point for lead optimization compared to its more polar or more lipophilic close analogs.
- [1] PubChem Compound Summaries: CID 72211716, CID 15866980, CID 43517195, CID 584230. Computed XLogP3-AA values. National Center for Biotechnology Information, 2025. View Source
